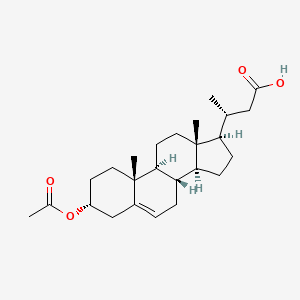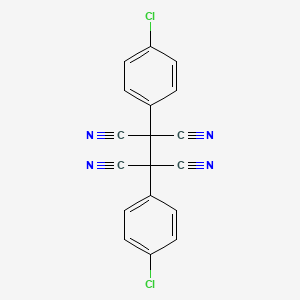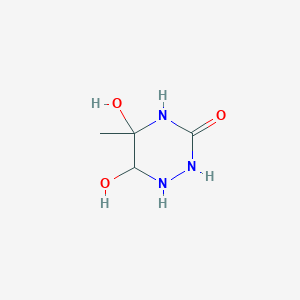
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 5-methyl-1,2,4-triazine-3,6-dione with hydroxylating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered reactivity.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one has diverse applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups and the triazine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, alter metabolic processes, and impact cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
3-Amino-5,6-dimethyl-1,2,4-triazine:
Uniqueness
5,6-Dihydroxy-5-methyl-1,2,4-triazinan-3-one is unique due to the presence of both hydroxyl groups and a methyl group on the triazine ring. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
Eigenschaften
CAS-Nummer |
25479-85-0 |
|---|---|
Molekularformel |
C4H9N3O3 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
5,6-dihydroxy-5-methyl-1,2,4-triazinan-3-one |
InChI |
InChI=1S/C4H9N3O3/c1-4(10)2(8)6-7-3(9)5-4/h2,6,8,10H,1H3,(H2,5,7,9) |
InChI-Schlüssel |
OOJDHILMLKGTSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NNC(=O)N1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


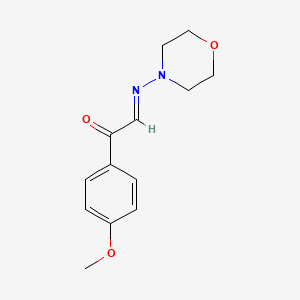
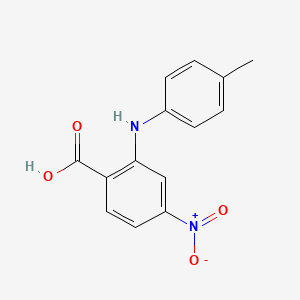
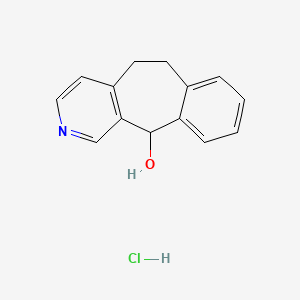

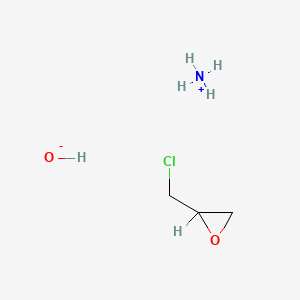
![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
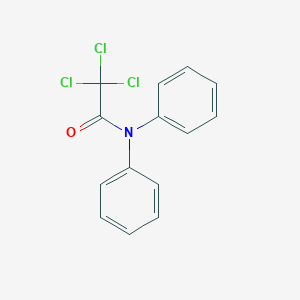
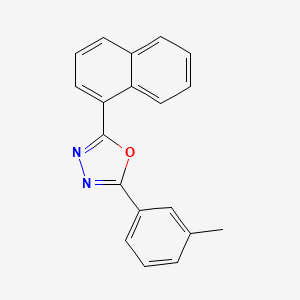

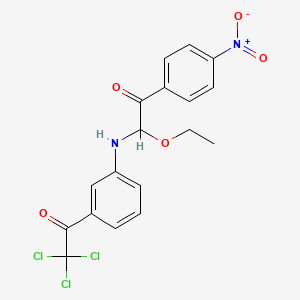
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
